molecular formula C14H18O2 B1662031 2-Hexenyl phenylacetate CAS No. 68133-78-8

2-Hexenyl phenylacetate

Cat. No.: B1662031
CAS No.: 68133-78-8
M. Wt: 218.29 g/mol
InChI Key: BYGAPGDXGHDYGP-XBXARRHUSA-N
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Description

2-Hexenyl phenylacetate is an organic compound belonging to the class of esters. It is known for its pleasant floral and fruity aroma, making it a popular ingredient in the fragrance industry. The compound has the molecular formula C14H18O2 and is used in various applications due to its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hexenyl phenylacetate can be synthesized through esterification reactions. One common method involves the reaction of 2-hexenol with phenylacetic acid in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and controlled reaction environments helps in achieving high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Hexenyl phenylacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the ester group to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are employed in substitution reactions.

Major Products Formed:

    Oxidation: Phenylacetic acid and hexanoic acid.

    Reduction: 2-Hexenol and phenylacetaldehyde.

    Substitution: Various substituted esters and alcohols.

Scientific Research Applications

2-Hexenyl phenylacetate has diverse applications in scientific research:

    Chemistry: It is used as a model compound in studying esterification and hydrolysis reactions.

    Biology: The compound’s pleasant aroma makes it useful in behavioral studies involving olfactory responses in animals.

    Medicine: Research is exploring its potential as a bioactive compound with antimicrobial properties.

    Industry: Widely used in the fragrance industry for perfumes, soaps, and lotions due to its floral and fruity scent

Mechanism of Action

The mechanism of action of 2-Hexenyl phenylacetate involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its characteristic aroma. The ester group in the compound is hydrolyzed by esterases, releasing phenylacetic acid and 2-hexenol, which may have additional biological activities .

Comparison with Similar Compounds

    Phenyl acetate: Another ester with a similar structure but different aroma profile.

    Hexyl acetate: Known for its fruity scent, commonly used in flavorings and fragrances.

    Benzyl acetate: Has a sweet, floral aroma and is used in perfumes and flavorings

Uniqueness of 2-Hexenyl Phenylacetate: this compound stands out due to its unique combination of floral and fruity notes, making it a versatile ingredient in the fragrance industry. Its potential biological activities also make it a compound of interest in scientific research .

Properties

IUPAC Name

[(E)-hex-2-enyl] 2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O2/c1-2-3-4-8-11-16-14(15)12-13-9-6-5-7-10-13/h4-10H,2-3,11-12H2,1H3/b8-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYGAPGDXGHDYGP-XBXARRHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=CCOC(=O)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C=C/COC(=O)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90887180
Record name Benzeneacetic acid, (2E)-2-hexen-1-yl ester
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Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68133-78-8, 71605-86-2
Record name (2E)-2-Hexen-1-yl benzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68133-78-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneacetic acid, (2E)-2-hexen-1-yl ester
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Record name 2-Hexenyl phenylacetate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzeneacetic acid, (2E)-2-hexen-1-yl ester
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Record name Benzeneacetic acid, (2E)-2-hexen-1-yl ester
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Record name 2-hexenyl phenylacetate
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Record name (E)-hex-2-enyl phenylacetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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